![molecular formula C20H22ClN3O3S2 B2874872 (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683767-11-5](/img/structure/B2874872.png)
(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, including a benzamide core, a benzo[d]thiazole moiety, and a sulfamoyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multiple steps:
Formation of the benzo[d]thiazole moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the chloro and methyl groups: Chlorination and methylation reactions are performed on the benzo[d]thiazole ring.
Attachment of the benzamide core: The benzamide core is introduced via an amide coupling reaction, often using reagents like carbodiimides.
Addition of the sulfamoyl group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfamoylated derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein binding due to its potential to interact with biological macromolecules.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific pathways or diseases.
Industry
In the industrial sector, this compound might be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chlorobenzothiazol-2(3H)-ylidene)benzamide
- (E)-4-(N-butyl-N-methylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Uniqueness
Compared to similar compounds, (E)-4-(N-butyl-N-methylsulfamoyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide stands out due to the presence of both the chloro and methyl groups on the benzo[d]thiazole ring, which may enhance its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-4-5-12-23(2)29(26,27)16-9-6-14(7-10-16)19(25)22-20-24(3)17-11-8-15(21)13-18(17)28-20/h6-11,13H,4-5,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIHKAVXHSPHKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B2874789.png)
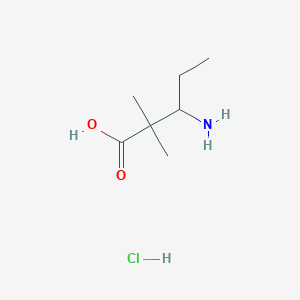
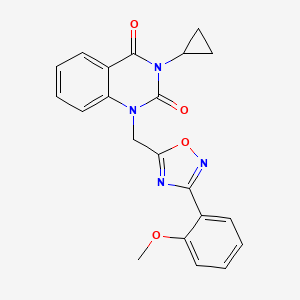
![1-[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B2874792.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2874794.png)
![1-benzyl-4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine](/img/structure/B2874795.png)
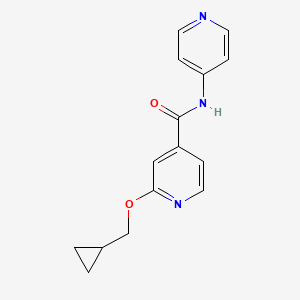
![1-Methyl-4-[(2-nitrophenoxy)methyl]piperidine](/img/structure/B2874799.png)
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2874800.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2874802.png)
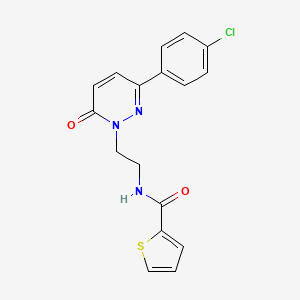
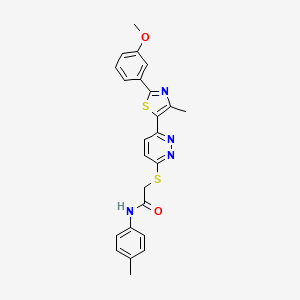
![1-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2874807.png)
![1-[(E)-But-2-enyl]-7-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2874808.png)
